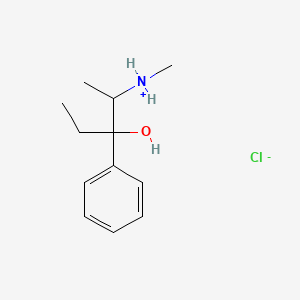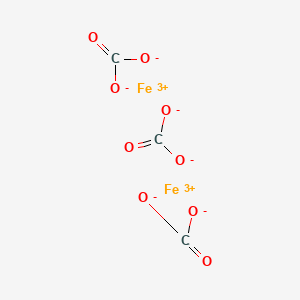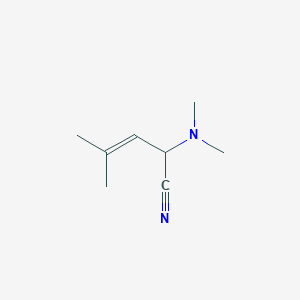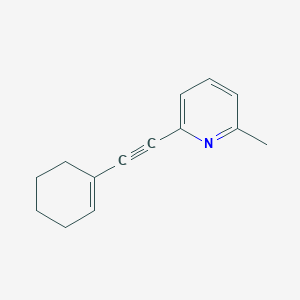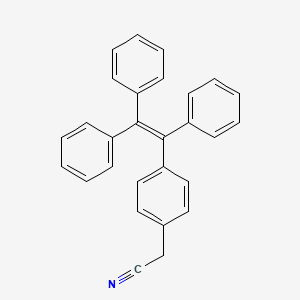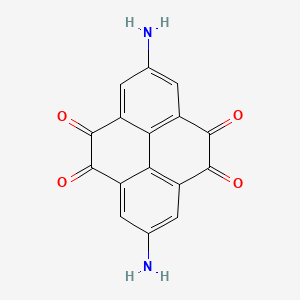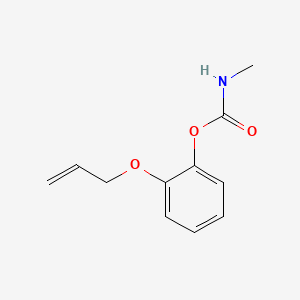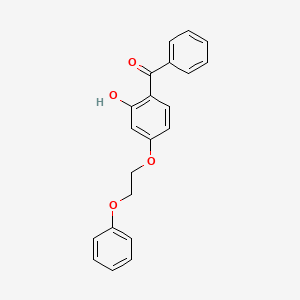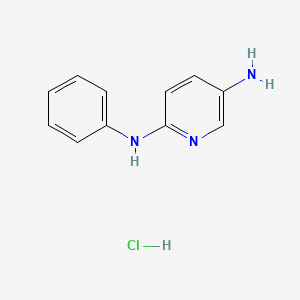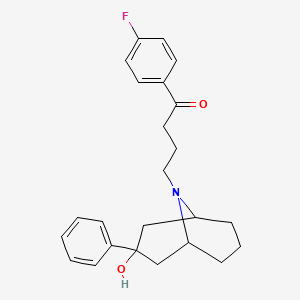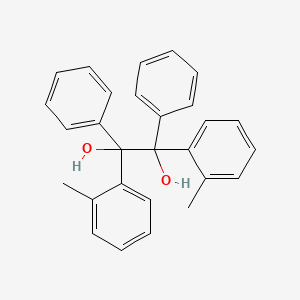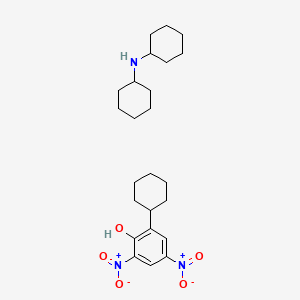
2-Cyclohexyl-4,6-dinitrophenol dicyclohexylamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexylcyclohexanamine: 2-cyclohexyl-4,6-dinitro-phenol is an organic compound with the molecular formula C24H37N3O5 and a molecular weight of 447.56768. It is known for its high toxicity and is used primarily in agricultural applications as a pesticide . The compound is a yellow crystalline solid with a strong bitter taste and is highly toxic .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-cyclohexylcyclohexanamine: 2-cyclohexyl-4,6-dinitro-phenol can be achieved through the reaction of cyclohexylmagnesium chloride with ammonia. The process involves the following steps:
Formation of Cyclohexylmagnesium Chloride: Cyclohexyl chloride reacts with magnesium in anhydrous ethanol to form cyclohexylmagnesium chloride.
Reaction with Ammonium Chloride: The cyclohexylmagnesium chloride is then reacted with ammonium chloride to produce N-cyclohexylcyclohexanamine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process is carried out in controlled environments to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-cyclohexylcyclohexanamine: 2-cyclohexyl-4,6-dinitro-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products:
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenols.
Scientific Research Applications
N-cyclohexylcyclohexanamine: 2-cyclohexyl-4,6-dinitro-phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on biological systems, particularly its toxicity and interaction with cellular components.
Medicine: Investigated for potential therapeutic applications, although its high toxicity limits its use.
Industry: Used in the production of pesticides and other agricultural chemicals
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine: 2-cyclohexyl-4,6-dinitro-phenol involves its interaction with cellular components, leading to disruption of cellular processes. The compound targets enzymes and proteins, inhibiting their function and leading to cell death. The nitro groups play a crucial role in its toxicity, as they can undergo redox reactions that generate reactive oxygen species, causing oxidative stress and damage to cellular structures .
Comparison with Similar Compounds
2,4-Dinitrophenol: Another nitro phenol compound with similar toxic properties.
2,6-Dinitrophenol: Similar structure but different positioning of nitro groups.
Cyclohexylamine: A related amine compound without the nitro groups.
Uniqueness: N-cyclohexylcyclohexanamine: 2-cyclohexyl-4,6-dinitro-phenol is unique due to its combination of cyclohexyl and nitro groups, which confer specific chemical properties and high toxicity. Its structure allows for diverse chemical reactions and applications, particularly in agriculture as a pesticide .
Properties
CAS No. |
317-83-9 |
|---|---|
Molecular Formula |
C24H37N3O5 |
Molecular Weight |
447.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;2-cyclohexyl-4,6-dinitrophenol |
InChI |
InChI=1S/C12H14N2O5.C12H23N/c15-12-10(8-4-2-1-3-5-8)6-9(13(16)17)7-11(12)14(18)19;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-8,15H,1-5H2;11-13H,1-10H2 |
InChI Key |
MZEVGJJYKJDFQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;hydrogen carbonate](/img/structure/B13742324.png)
